Vinyl carbamate epoxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

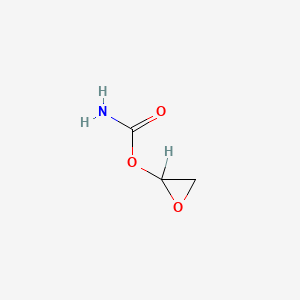

Vinyl carbamate epoxide, also known as this compound, is a useful research compound. Its molecular formula is C3H5NO3 and its molecular weight is 103.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanisms

Vinyl carbamate epoxide is formed from the oxidation of vinyl carbamate, which itself is a metabolite of ethyl carbamate. The compound is known for its ability to react with nucleophiles such as glutathione and DNA, leading to the formation of etheno-type DNA adducts. These interactions are crucial for understanding the mechanisms of mutagenicity and carcinogenicity associated with VCO.

Key Chemical Reactions:

- Formation of Etheno-DNA Adducts: VCO reacts with DNA, resulting in adducts such as 7-(2'-oxoethyl)guanine and N2,3-ethenoguanine, which are implicated in mutagenesis .

- Electrophilic Activity: The electrophilic nature of VCO allows it to form covalent bonds with cellular macromolecules, leading to potential cellular damage .

Carcinogenicity Studies

Numerous studies have demonstrated the carcinogenic potential of this compound in various animal models. For instance:

- Skin Carcinogenesis: In CD-1 mice, VCO has been shown to induce papillomas and carcinomas upon repeated administration .

- Liver Tumors: VCO also exhibited a higher incidence of liver tumors in B6C3F1 mice compared to its precursors .

Mechanistic Studies

Research indicates that cytochrome P450 enzymes, particularly CYP2E1, play a critical role in the bioactivation of ethyl carbamate to vinyl carbamate and subsequently to this compound. This pathway is essential for understanding how exposure leads to mutagenic effects .

Experimental Animal Studies

In a controlled study involving B6C3F1 mice exposed to varying doses of ethyl carbamate, those receiving this compound showed a significant increase in tumor incidence compared to control groups. The study highlighted the direct correlation between dosage and tumor development .

Glomerular Injury Research

A study on A/J mice indicated that exposure to vinyl carbamate resulted in glomerular injury similar to human minimal change disease. This finding underscores the relevance of VCO in studying kidney-related pathologies .

Environmental Impact Studies

This compound's formation from ethyl carbamate in fermented foods raises concerns regarding food safety and public health. Research has focused on quantifying the levels of VCO in various food products and assessing its potential health risks associated with chronic consumption .

Data Summary Table

Eigenschaften

CAS-Nummer |

82617-23-0 |

|---|---|

Molekularformel |

C3H5NO3 |

Molekulargewicht |

103.08 g/mol |

IUPAC-Name |

oxiran-2-yl carbamate |

InChI |

InChI=1S/C3H5NO3/c4-3(5)7-2-1-6-2/h2H,1H2,(H2,4,5) |

InChI-Schlüssel |

PSNIYGKWARCUAN-UHFFFAOYSA-N |

SMILES |

C1C(O1)OC(=O)N |

Kanonische SMILES |

C1C(O1)OC(=O)N |

Synonyme |

vinyl carbamate epoxide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.